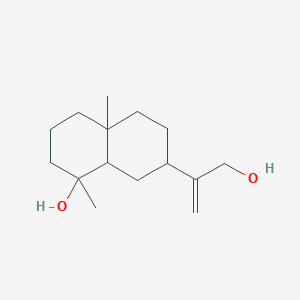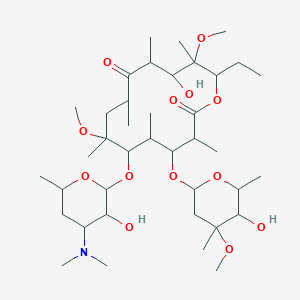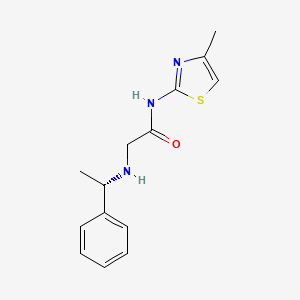
Corysamine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corysamine chloride, also known as Corysamine hydrochloride, is an alkaloid compound with the chemical formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . It appears as a white crystalline solid and is soluble in water, alcohol, and ether . This compound is derived from the rhizomes of Corydalis edulis and is known for its biological activities .
Preparation Methods
The preparation of Corysamine chloride is relatively complex. A commonly used method involves the extraction and purification of Corydalis plant extracts. The process includes:
Extraction: The rhizomes of Corydalis edulis are pretreated using suitable extraction methods.
Purification: The extract undergoes solvent extraction and separation to obtain a higher purity of the Corydalis plant extract.
Crystallization: The purified extract is then crystallized, dried, and further purified to yield this compound
Chemical Reactions Analysis
Corysamine chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include ethanol, chloroform, dichloromethane, and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Corysamine chloride has several scientific research applications, including:
Mechanism of Action
Corysamine chloride exerts its effects by interacting with DNA structures, particularly G-quadruplexes. These interactions can inhibit DNA synthesis and proteosynthesis, affecting various biological pathways . The compound’s ability to bind selectively to G-quadruplexes makes it a potential candidate for anti-cancer research .
Comparison with Similar Compounds
Corysamine chloride is similar to other alkaloids such as coptisine and stylopine. it is unique in its selective binding to G-quadruplex DNA structures, whereas tetrahydroprotoberberine alkaloid stylopine does not interact with any DNA . Other similar compounds include jatrorrhizine, epiberberine, columbamine, and berberine .
Properties
Molecular Formula |
C20H16ClNO4 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride |
InChI |
InChI=1S/C20H16NO4.ClH/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21;/h2-3,6-8H,4-5,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
WMUNRKMYZOSRSH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



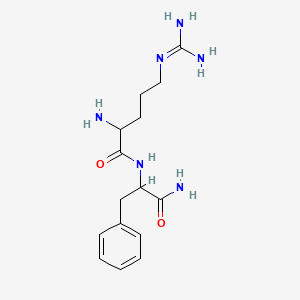
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)

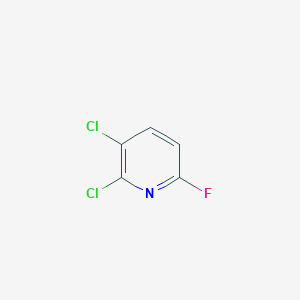
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)
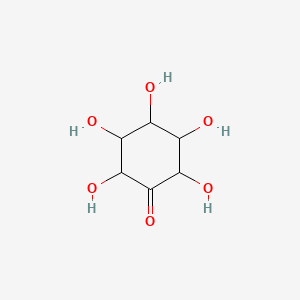
![5H,7H,16H,24H-Dibenzo[m,w][1,5,10,16,20]pentaoxacyclopentacosin-5,9,14,22,26(8H,11H,17H,25H)-pentone, 12,13,28,29-tetrahydro-2,4,12,19,21-pentahydroxy-7,16,24,28-tetramethyl-, (7R,12S,16R,24R,28R)-](/img/structure/B12324904.png)

